6-methyl-5-nitro-1H-indazole
Description
6-Methyl-5-nitro-1H-indazole (CAS: 81115-43-7) is a nitro-substituted indazole derivative with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. It is commercially available in purities up to 96% and is utilized as a building block in pharmaceutical and organic synthesis . The compound features a nitro group (-NO₂) at the 5-position and a methyl group (-CH₃) at the 6-position of the indazole ring. The nitro group imparts strong electron-withdrawing effects, influencing reactivity and stability, while the methyl group contributes steric bulk and modulates solubility .
Properties
IUPAC Name |
6-methyl-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-7-6(4-9-10-7)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDNZRLKGLAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363180 | |
| Record name | 6-methyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81115-43-7 | |
| Record name | 6-methyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-5-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Starting from 2-Amino-5-methylphenyl Ketone Derivatives
A robust and safer method to prepare methyl-substituted nitro-indazoles involves starting from 2-amino-5-methylphenyl ketone intermediates, avoiding hazardous hydrazine hydrate reflux steps common in older methods.
- Nitration: The 3-methylphenyl ketone is nitrated using a sulfuric acid and nitric acid mixture (volume ratio 1:7) at low temperature (-20 °C) for about 12 hours to yield 2-nitro-5-methylphenyl ketone.
- Reduction: The nitro group is reduced to an amino group using iron powder and ammonium chloride in a water-methanol mixture, followed by extraction and recrystallization to obtain 2-amino-5-methylphenyl ketone.
- Diazotization and Cyclization: The amino compound undergoes diazotization in 37% hydrochloric acid at 4–6 °C with sodium nitrite, followed by reduction with tin(II) chloride hydrochloride to form the indazole ring, yielding 3-methyl-5-nitro-1H-indazole derivatives.
This method avoids the use of hydrazine hydrate reflux, improving safety and yield (up to 85%) and simplifying purification steps.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | H2SO4/HNO3 (1:7), -20 °C, 12 h | - | Formation of 2-nitro-5-methylphenyl ketone |
| Reduction | Fe powder, NH4Cl, H2O/MeOH | - | Conversion to 2-amino-5-methylphenyl ketone |
| Diazotization | NaNO2, 37% HCl, 4–6 °C, 1 h | - | Formation of diazonium salt |
| Cyclization | SnCl2·2H2O in HCl, stirring 10–14 h | 85 | Formation of 3-methyl-5-nitro-1H-indazole |
Methylation of 3-Methyl-6-nitro-1H-indazole to Obtain 6-Methyl-5-nitro-1H-indazole Derivatives
Another approach involves methylation reactions on nitro-substituted indazole derivatives to introduce methyl groups at specific positions.
Methylation Using Methyl Carbonate
- Starting Material: 3-methyl-6-nitro-1H-indazole
- Reagents: Methyl carbonate as a methylating agent, with catalysts such as 1,8-diazacyclo[5.4.0]undecene-7 or triethylene diethylamine.
- Solvents: Various organic solvents including acetone, dichloromethane, dimethylformamide (DMF), Virahol, tetrahydrofuran (THF), and propyl carbinol.
- Conditions: Heating at 40–100 °C for 10–20 hours under stirring.
- Workup: Cooling, addition of cold water to precipitate the product, filtration, and drying.
This method yields the methylated nitro-indazole derivatives with yields ranging from approximately 50% to 70%, depending on solvent and catalyst choice.
| Embodiment | Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acetone | 1,8-diazacyclo[5.4.0]undecene-7 | Reflux | 20 | 61.5 | Simple operation, environmental friendly |
| 2 | CH2Cl2 + DMSO | Triethylene diethylamine | 40 | 20 | 50.8 | Extraction and distillation required |
| 3 | DMF | 1,8-diazacyclo[5.4.0]undecene-7 | 100 | 12 | 65.9 | Higher temperature improves yield |
| 4 | DMF + Virahol | Triethylene diethylamine | 70 | 20 | 70.6 | Highest yield among tested solvents |
| 5 | THF + Propyl carbinol | 1,8-diazacyclo[5.4.0]undecene-7 | Reflux | 10 | 59.1 | Moderate yield |
The proton NMR data confirm the structure of the methylated products, showing characteristic singlets for methyl groups and aromatic protons consistent with 6-methyl-5-nitro substitution.
Alternative Synthetic Routes and Catalytic Methods
Metal-Free Oxidative Cyclization
- Oxidative cyclization of arylhydrazones using hypervalent iodine reagents (e.g., PIFA) can yield 1H-indazoles with various substituents.
- This method is metal-free and compatible with nitro and methyl groups but may require optimization for specific substitution patterns.
Summary and Comparative Analysis
| Methodology | Starting Material | Key Reagents/Conditions | Yield (%) | Safety & Practicality | Notes |
|---|---|---|---|---|---|
| Nitration → Reduction → Diazotization | 3-methylphenyl ketone derivatives | H2SO4/HNO3, Fe/NH4Cl, NaNO2, SnCl2 | Up to 85 | Avoids hydrazine, safer, scalable | Well-established, high yield |
| Methylation of 3-methyl-6-nitro-1H-indazole | 3-methyl-6-nitro-1H-indazole | Methyl carbonate, organic solvents, catalysts | 50–70 | Mild conditions, environmentally friendly | Versatile solvents and catalysts tested |
| Pd-catalyzed C-H amination | Aminohydrazones | Pd catalyst, ligand-free | Moderate | Requires metal catalyst, regioselective | Advanced method, less direct for target |
| Metal-free oxidative cyclization | Aryl hydrazones | PIFA or similar oxidants | Moderate | Metal-free, functional group tolerant | Useful for diverse indazole derivatives |
Research Findings and Practical Considerations
- The nitration and diazotization route provides a reliable and scalable method for this compound synthesis with good yields and safety improvements over hydrazine-based methods.
- Methylation using methyl carbonate is a green and efficient approach to introduce methyl groups on nitro-indazoles, with solvent and catalyst choice significantly affecting yield.
- Advanced catalytic methods offer alternative synthetic routes but may require more complex substrates and conditions, limiting their immediate applicability for this specific compound.
- Proton NMR and mass spectrometry data consistently confirm the structure and purity of synthesized compounds across methods.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Reduction: 6-Methyl-5-amino-1H-indazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
6-Methyl-5-nitro-1H-indazole serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structural properties allow for modifications that enhance therapeutic efficacy, particularly in the following areas:
- Neurological Disorders : The compound is explored for its potential in developing drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Its derivatives have shown promise in inhibiting specific enzymes involved in neurodegenerative processes .
- Cancer Treatment : Research indicates that derivatives of this compound exhibit significant activity against cancer cell lines. For example, studies have reported IC50 values as low as 4.1 nM for specific derivatives targeting fibroblast growth factor receptors (FGFRs) and other kinases involved in tumor growth .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, including E. coli. Certain derivatives have demonstrated effective inhibition, making them candidates for further development as antimicrobial agents.
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals:
- Pesticides and Herbicides : The compound's effectiveness in controlling pests has led to its incorporation into formulations aimed at improving crop yields. Its derivatives are being researched for their ability to target specific pest species while minimizing environmental impact .
Material Science
The potential of this compound extends to material science:
- Electronic Materials : The compound is investigated for its unique electronic properties, which may be harnessed in the development of sensors and other electronic devices. Research focuses on modifying its structure to optimize these properties for specific applications .
Biochemical Research
In biochemical studies, this compound plays a role in understanding enzyme interactions and cellular mechanisms:
- Enzyme Inhibition Studies : The compound is used to probe enzyme activities and receptor interactions, providing insights into biological pathways and disease mechanisms. For instance, it has been implicated in modulating the activity of kinases involved in cell cycle regulation .
Case Studies and Research Findings
Recent studies highlight the biological activities of various derivatives of this compound:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| A | Derivative A | FGFR1 Inhibition | <4.1 nM |
| B | Derivative B | Antiproliferative (KG1) | 25.3 nM |
| C | Derivative C | Antimicrobial (E. coli) | Not specified |
| D | Derivative D | Apoptosis Induction in Cancer Cells | Not specified |
These findings underline the importance of structural modifications in enhancing the biological activity of indazole derivatives.
Mechanism of Action
The mechanism of action of 6-methyl-5-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, it can inhibit nitric oxide synthase, thereby reducing the production of nitric oxide, a molecule involved in various inflammatory processes. The nitro group plays a crucial role in this inhibitory activity by interacting with the enzyme’s active site .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the indazole ring significantly alter chemical properties. Key comparisons include:
Key Observations :
- Electronic Effects : Nitro groups at the 5-position (e.g., this compound) withdraw electron density, making the ring less reactive toward electrophilic substitution compared to halogenated analogs (e.g., 6-bromo-5-methyl-1H-indazole) .
- Steric and Solubility Trends: Ethoxy substituents (6-ethoxy-5-nitro-1H-indazole) enhance lipophilicity, whereas methyl groups improve solubility in non-polar solvents .
Reactivity Comparisons :
- The nitro group in this compound can be reduced to an amine (-NH₂), enabling access to bioactive intermediates. In contrast, brominated analogs undergo Suzuki-Miyaura couplings .
- Ethoxy-substituted derivatives (e.g., 6-ethoxy-5-nitro-1H-indazole) may undergo demethylation under acidic conditions, unlike methyl-substituted analogs .
Physical and Structural Properties
- Melting Points : Nitro-substituted indazoles generally exhibit higher melting points (e.g., this compound) compared to halogenated derivatives due to stronger intermolecular interactions .
- Crystallography : Heavy-atom derivatives (e.g., 6-chloro-5-iodo-1H-indazole) are preferred for X-ray crystallography. Software suites like SHELXL and WinGX facilitate structure determination .
Biological Activity
6-Methyl-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a nitro group and a methyl group attached to the indazole ring. The presence of these substituents influences its reactivity and biological interactions. Its chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:
- Nitric Oxide Synthase (NOS) Inhibition : This compound has been identified as a target for inducible and endothelial NOS, which plays a critical role in vascular function and inflammation.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
- Biofilm Formation Inhibition : Certain studies have shown that this compound can inhibit biofilm formation in pathogenic bacteria, which is crucial for developing new antibacterial agents .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial effectiveness of various indazole derivatives, this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be in the range of 15.625–62.5 μM, demonstrating its potential as an antibacterial agent .
Case Study 2: Inhibition of Biofilm Formation
Another investigation assessed the ability of this compound to inhibit biofilm formation in clinical isolates of S. epidermidis. The compound exhibited significant biofilm inhibitory concentration (MBIC), indicating its potential utility in preventing biofilm-associated infections .
Case Study 3: Interaction with NOS
Research focusing on the interaction between this compound and nitric oxide synthase revealed that the compound effectively inhibits both inducible and endothelial forms of NOS, which could have implications for conditions related to vascular dysfunction and inflammation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-methyl-5-nitro-1H-indazole, and how can intermediates be characterized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, nitro-substituted intermediates can be synthesized via chlorination of precursors (e.g., 2-chloro-5-nitrobenzoic acid) and subsequent acylation with dichlorobenzene derivatives. Hydrazine hydrate in DMF facilitates indazole ring closure, and Raney nickel catalyzes nitro group reduction . Characterization typically includes NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm regiochemistry and HPLC for purity assessment (≥96% as noted in some studies) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H NMR can confirm methyl group integration (δ ~2.5 ppm for CH3) and nitro group deshielding effects (aromatic protons δ >8.0 ppm). IR spectroscopy identifies NO2 stretches (~1520 cm<sup>-1</sup> asymmetric, ~1350 cm<sup>-1</sup> symmetric) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (e.g., SHELX-2018) resolves bond lengths and angles. For example, nitro groups typically show C–N bond lengths of ~1.47 Å and O–N–O angles near 125° . WinGX or OLEX2 suites assist in data processing and ORTEP visualization .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in indazole derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values calculated via nonlinear regression .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in regiochemistry for nitro-substituted indazoles?
- Methodological Answer : Ambiguities arise when nitro and methyl groups occupy adjacent positions. SXRD with SHELXD (for structure solution) and SHELXL (for refinement) can differentiate between 5-nitro and 6-nitro isomers by analyzing hydrogen-bonding patterns and torsion angles. For example, in this compound, the nitro group at C5 creates distinct packing interactions (e.g., π-stacking with adjacent aromatic rings) compared to C6 substitution .
Q. What strategies mitigate synthetic challenges in preparing nitroindazole derivatives (e.g., competing side reactions or low yields)?
- Methodological Answer :
- Side Reactions : Use anhydrous conditions and low temperatures (−20°C) during nitration to minimize polysubstitution .
- Low Yields : Optimize cyclization via microwave-assisted synthesis (e.g., 150°C, 30 min in DMF) to enhance reaction efficiency .
- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) isolates target compounds from byproducts .
Q. How should researchers address contradictory biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., MTT vs. ATP-based viability assays) to confirm consistency .
- Control Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and normalize to cell passage number/pH conditions.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance of discrepancies. Contradictions may arise from assay sensitivity or compound solubility .
Q. What computational methods complement experimental studies of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 16 at B3LYP/6-311G(d,p) level predicts electrophilic aromatic substitution (nitro group directing effects) and Mulliken charges to rationalize regioselectivity .
- Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., PKA or AMPA receptors) to guide SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
